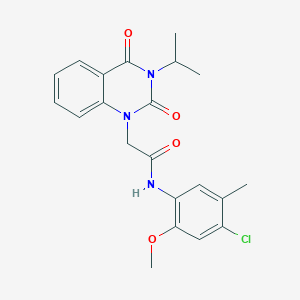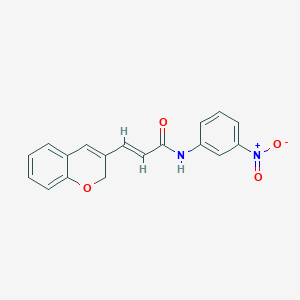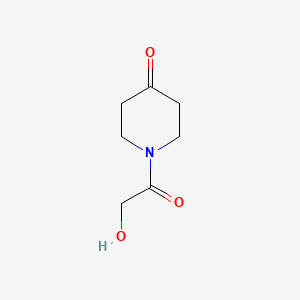
1H-吡咯-3-甲酰胺-N-(氰甲基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-1H-pyrrole-3-carboxamide: is a heterocyclic compound that features a pyrrole ring substituted with a cyanomethyl group and a carboxamide group
科学研究应用
N-(cyanomethyl)-1H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
作用机制
Target of Action
N-(cyanomethyl)-1H-pyrrole-3-carboxamide, hereafter referred to as the compound, is a chemical that has been found to have significant biological activity. It’s known that similar compounds, such as n-cyanoacetamides, are considered important precursors for heterocyclic synthesis and have diverse biological activities .
Mode of Action
It has been found that similar compounds, such as n-cyanomethyl-2-chloroisonicotinamide (nci), can induce systemic acquired resistance (sar) in plants . SAR is a plant defense system against a broad range of pathogens and is induced through the salicylic acid (SA)-mediated pathway . NCI can induce SAR by activating the site between SA accumulation and NPR1 in the SAR signaling pathway
Biochemical Pathways
It’s known that similar compounds can affect the salicylic acid-mediated pathway, which is crucial for the systemic acquired resistance (sar) in plants . This pathway plays a fundamental role in various cellular processes, including cell division, intracellular transport, and cell shape maintenance .
Pharmacokinetics
It’s known that similar compounds, such as flonicamid, are metabolized in the liver by several cytochrome p450 (cyp) enzymes
Result of Action
It’s known that similar compounds, such as nci, can induce a broad range of disease resistance in tobacco and rice and induce sar marker gene expression without sa accumulation in tobacco
Action Environment
It’s known that similar compounds, such as flonicamid, are systemic pyridine insecticides with selective activity against hemipterous pests . The action of these compounds can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .
生化分析
Biochemical Properties
N-(cyanomethyl)-1H-pyrrole-3-carboxamide is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of zinc finger DHHC domain-containing (zDHHC) palmitoyltransferase 20 . The nature of these interactions is complex and can vary depending on the specific biomolecule involved.
Cellular Effects
The effects of N-(cyanomethyl)-1H-pyrrole-3-carboxamide on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits S-acylation of Legionella E3 ligase GobX, MyD88, and Ras .
Molecular Mechanism
At the molecular level, N-(cyanomethyl)-1H-pyrrole-3-carboxamide exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-1H-pyrrole-3-carboxamide can be achieved through several methods. One common approach involves the reaction of pyrrole-3-carboxylic acid with cyanomethylating agents under suitable conditions. For instance, the reaction of pyrrole-3-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine can yield the desired product .
Industrial Production Methods: Industrial production of N-(cyanomethyl)-1H-pyrrole-3-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: N-(cyanomethyl)-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the cyanomethyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrole derivatives.
相似化合物的比较
- N-(cyanomethyl)-2-chloroisonicotinamide
- N-(cyanomethyl)-isoquinolinium salts
- N-(cyanomethyl)-pyridinium salts
Comparison: N-(cyanomethyl)-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and materials science .
属性
IUPAC Name |
N-(cyanomethyl)-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-2-4-10-7(11)6-1-3-9-5-6/h1,3,5,9H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKJYXFFVBYXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2477857.png)
![1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2477859.png)

![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2477861.png)
![3-benzyl-6-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2477862.png)
![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid](/img/structure/B2477863.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2477864.png)



